molecular formula C8H6Cl2O3 B7835864 2,3-Dichloro-6-methoxybenzoic acid

2,3-Dichloro-6-methoxybenzoic acid

Cat. No.: B7835864
M. Wt: 221.03 g/mol
InChI Key: XVVIJYRWAXXCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-methoxybenzoic acid typically involves the chlorination of 2-methoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions of the benzene ring . The process involves the use of chlorinating agents such as chlorine gas or thionyl chloride in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods

Industrial production of dicamba involves large-scale chlorination processes, often using continuous flow reactors to maintain consistent reaction conditions and high yield . The reaction mixture is then purified through crystallization or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-methoxybenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various chlorinated benzoic acids.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or ammonia can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated and methoxylated benzoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dichloro-6-methoxybenzoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

2,3-Dichloro-6-methoxybenzoic acid can be compared with other similar compounds, such as:

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-like activity.

    Mecoprop: A selective herbicide used to control broadleaf weeds.

    Clopyralid: Known for its effectiveness against certain types of weeds.

Uniqueness

What sets dicamba apart is its specific chlorination pattern and methoxy group, which contribute to its unique herbicidal properties and effectiveness against a broad spectrum of weeds .

Properties

IUPAC Name

2,3-dichloro-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVIJYRWAXXCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.